molecular formula C16H19NO2S2 B2845798 2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide CAS No. 2034404-52-7

2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Cat. No. B2845798
CAS RN: 2034404-52-7
M. Wt: 321.45
InChI Key: RKIVNMXLDDYKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide is a chemical compound with potential applications in scientific research. The compound, also known as BZT-3HPTA, is synthesized through a multistep process that involves the reaction of various chemical reagents.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Pathways of Acetaminophen : Acetaminophen metabolism involves conversion to various metabolites through enzymatic reactions, primarily in the liver. The formation of N-acetyl-p-benzoquinone imine (NAPQI) is a critical step, which is detoxified by glutathione but can lead to hepatotoxicity if produced in excess (James et al., 2009).

  • Pharmacokinetics in Elderly Patients : The pharmacokinetics of intravenous paracetamol (acetaminophen) in elderly patients shows significant variability, with older patients experiencing higher exposure to the drug and its metabolites. This suggests that age and possibly sex are important factors affecting drug metabolism and disposition (Liukas et al., 2011).

Effects and Applications

  • Analgesic and Antipyretic Effects : Acetaminophen is widely recognized for its analgesic and antipyretic effects. It operates by inhibiting the synthesis of prostaglandins in the central nervous system, without significantly affecting platelet function at therapeutic doses. However, dose-dependent inhibition of platelet function has been observed, suggesting potential implications for patients with impaired hemostasis (Munsterhjelm et al., 2005).

  • Vascular Modulator Effects : Recent research has highlighted the vascular modulator effects of acetaminophen on the closure of the patent ductus arteriosus (PDA) in neonates. This suggests a potential application of acetaminophen and its analogs in managing conditions related to vascular patency (Cinteză et al., 2018).

  • Toxicity and Safety Profiles : Understanding the toxicity and safety profiles of acetaminophen, especially in the context of its metabolism and interaction with cytochrome P450 enzymes, is crucial for developing safer analgesic and antipyretic medications. Research into the hepatotoxic effects of acetaminophen at therapeutic and supra-therapeutic doses highlights the importance of monitoring and managing the risk of liver injury (Grieco et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-15(14-7-9-20-11-14)6-8-17-16(19)12-21-10-13-4-2-1-3-5-13/h1-5,7,9,11,15,18H,6,8,10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIVNMXLDDYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

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